molecular formula C17H12ClNO B1454314 2-(3-Methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-70-9

2-(3-Methylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1454314
CAS RN: 1160264-70-9
M. Wt: 281.7 g/mol
InChI Key: KFJMMUKVLNOTDN-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H12ClNO . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a carbonyl chloride group at the 4-position and a 3-methylphenyl group at the 2-position . The exact mass of the molecule is 281.0607417 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.74 g/mol . It has a complexity of 359 and a topological polar surface area of 30 Ų . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds .

Scientific Research Applications

Green Chemistry Approaches in Quinoline Scaffold Design

Quinolines, including compounds like 2-(3-Methylphenyl)quinoline-4-carbonyl chloride, have been recognized for their broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, antifungal, antitubercular, and antileishmanial effects. Traditional synthesis methods often require harsh conditions, prompting a shift towards green chemistry. Green chemistry aims to minimize the use of hazardous substances, employing environmentally friendly methods that are non-toxic and safe for both human health and the environment. This approach has opened new pathways for the synthesis of quinoline scaffolds, encouraging researchers to adopt greener methods for future applications in medicinal chemistry and beyond (Nainwal et al., 2019).

Quinoline Derivatives as Corrosion Inhibitors

The application of quinoline derivatives extends beyond their biological activities to include their use as anticorrosive materials. These compounds demonstrate significant effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with metallic surfaces. The presence of polar substituents enhances their adsorption and corrosion inhibition capabilities. This review highlights the importance of quinoline derivatives in protecting materials from corrosion, contributing to their versatility in both industrial and environmental applications (Verma et al., 2020).

Quinoline in Environmental Degradation

Quinoline's industrial applications, particularly in dye, metallurgy, pharmaceutical, rubber, and agrochemical industries, pose environmental and health risks due to its carcinogenic, teratogenic, and mutagenic effects. The challenge in quinoline degradation arises from its complex structure and resistance to natural decomposition. Research has focused on improving degradation methods to mitigate its environmental impact, including biodegradation and technology combinations for efficient removal. This comprehensive overview underlines the significance of advancing quinoline degradation techniques for environmental safety (Luo et al., 2020).

Biologically Active Quinoline Alkaloids

Quinoline and its alkaloids have been a focal point of research due to their potent bioactivities, which have led to the development of antimalarial and anticancer drugs. The exploration of these compounds, including their natural sources and synthetic analogs, has provided valuable insights into their therapeutic potentials. This review encompasses the historical perspective, bioactivities, and the ongoing research aimed at harnessing the medicinal properties of quinoline and quinazoline alkaloids for drug development (Shang et al., 2018).

properties

IUPAC Name

2-(3-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c1-11-5-4-6-12(9-11)16-10-14(17(18)20)13-7-2-3-8-15(13)19-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJMMUKVLNOTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241986
Record name 2-(3-Methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160264-70-9
Record name 2-(3-Methylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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